molecular formula C18H23ClN4O4 B2608549 Thalidomide-NH-C5-NH2 (hydrochloride)

Thalidomide-NH-C5-NH2 (hydrochloride)

Cat. No.: B2608549
M. Wt: 394.9 g/mol
InChI Key: WJDRWFHGNHTFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Thalidomide-NH-C5-NH2 (hydrochloride) and Pomalidomide - linker 4 are synthesized E3 ligase ligand-linker conjugates that incorporate the Thalidomide-based cereblon ligand . The primary target of these compounds is the E3 ubiquitin ligase, cereblon . Cereblon is a substrate receptor for the CRL4 E3 ubiquitin ligase complex and plays a crucial role in various biological processes, including limb outgrowth, somitogenesis, and brain development .

Mode of Action

Thalidomide-NH-C5-NH2 (hydrochloride) and Pomalidomide - linker 4 interact with their target, cereblon, to modulate the ubiquitin-proteasome system . These compounds exploit this system to selectively degrade target proteins . Pomalidomide, an analogue of thalidomide, is an immunomodulatory antineoplastic agent . It has been shown to inhibit the proliferation and induce apoptosis of various tumor cells .

Biochemical Pathways

The interaction of Thalidomide-NH-C5-NH2 (hydrochloride) and Pomalidomide - linker 4 with cereblon affects various biochemical pathways. These compounds display immunosuppressive and anti-angiogenic activity through modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokine action .

Pharmacokinetics

It is known that these compounds have good water solubility and stability . More research is needed to outline the ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Thalidomide-NH-C5-NH2 (hydrochloride) and Pomalidomide - linker 4 action include inhibition of cell proliferation and induction of apoptosis in tumor cells . These compounds also display immunomodulatory activity, enhancing T cell– and natural killer cell–mediated immunity .

Biochemical Analysis

Biochemical Properties

Thalidomide-NH-C5-NH2 (hydrochloride) is known to interact with cereblon, a protein that serves as a substrate receptor for the CRL4 (Cereblon) E3 ubiquitin ligase . The nature of these interactions involves the compound acting as a ligand for cereblon, thereby influencing the activity of the E3 ubiquitin ligase .

Cellular Effects

The effects of Thalidomide-NH-C5-NH2 (hydrochloride) on cells are primarily through its role in the ubiquitin-proteasome system. As a part of a PROTAC molecule, Thalidomide-NH-C5-NH2 (hydrochloride) can bind to specific target proteins within the cell, leading to their ubiquitination and subsequent degradation . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Thalidomide-NH-C5-NH2 (hydrochloride) involves its role in PROTAC technology. PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . Thalidomide-NH-C5-NH2 (hydrochloride) incorporates the Thalidomide based cereblon ligand, enabling the recruitment of the cereblon E3 ligase to the target protein . This leads to the ubiquitination and subsequent degradation of the target protein.

Comparison with Similar Compounds

Pomalidomide is part of the IMiDs class of drugs, which also includes thalidomide and lenalidomide . Compared to these compounds, pomalidomide has demonstrated improved efficacy and a better toxicity profile . Thalidomide was the first IMiD developed, followed by lenalidomide, which has a substitution of an amino group at the fourth position and a single oxo group in the phthaloyl ring . Pomalidomide, being the most recent and potent IMiD, has redefined the therapeutic landscape for relapsed and refractory multiple myeloma patients .

Conclusion

Pomalidomide - linker 4 is a versatile compound with significant therapeutic potential. Its synthesis involves various chemical reactions, and it has a wide range of applications in scientific research, particularly in medicine and chemistry. Its mechanism of action and improved efficacy compared to similar compounds make it a valuable addition to the field of immunomodulatory drugs.

Biological Activity

Thalidomide-NH-C5-NH2 (hydrochloride) is a derivative of thalidomide, a compound originally developed as a sedative but later recognized for its teratogenic effects. This article explores the biological activity of Thalidomide-NH-C5-NH2, focusing on its mechanisms of action, therapeutic applications, and associated case studies.

Thalidomide-NH-C5-NH2 (hydrochloride) is classified as an E3 ligase ligand-linker conjugate that utilizes the thalidomide structure to engage with cereblon (CRBN), a critical component of the ubiquitin-proteasome system. Its molecular formula is C18H22ClN3O5C_{18}H_{22}ClN_{3}O_{5} with a molecular weight of 395.84 g/mol .

The biological activity of Thalidomide-NH-C5-NH2 is primarily mediated through its interaction with CRBN, leading to the degradation of specific target proteins via ubiquitination. This process is crucial for its immunomodulatory and anti-inflammatory effects. The compound has been shown to:

  • Inhibit TNF-α Production : Thalidomide and its derivatives selectively inhibit the production of tumor necrosis factor-alpha (TNF-α) from mononuclear cells, which plays a significant role in inflammatory responses .
  • Modulate Cytokine Profiles : It enhances Th2 cytokine production while inhibiting Th1 cytokines, thus shifting the immune response towards a more regulatory phenotype .
  • Induce Protein Degradation : Thalidomide-NH-C5-NH2 promotes the degradation of proteins such as PLZF (promyelocytic leukemia zinc finger), which has been implicated in teratogenic effects observed in animal models .

Therapeutic Applications

Thalidomide and its derivatives, including Thalidomide-NH-C5-NH2, have been utilized in various therapeutic contexts:

  • Multiple Myeloma : Thalidomide is approved for use in treating multiple myeloma due to its ability to inhibit angiogenesis and modulate immune responses .
  • Inflammatory Diseases : The compound has demonstrated efficacy in conditions like leprosy and Crohn's disease by reducing inflammation and promoting immune regulation .
  • Research Applications : As an E3 ligase ligand, it serves as a tool in the development of proteolysis-targeting chimeras (PROTACs), allowing for targeted protein degradation in cancer research .

Case Studies

Case Study 1: Teratogenicity in Animal Models
Research has shown that thalidomide induces limb abnormalities in chicken embryos through CRBN-mediated degradation of PLZF. The knockdown of Plzf resulted in significant skeletal deformities, highlighting the role of this protein in limb development and the teratogenic potential of thalidomide derivatives .

Case Study 2: Clinical Efficacy in Multiple Myeloma
A clinical trial demonstrated that patients treated with thalidomide showed improved overall survival rates compared to those receiving standard therapies. The mechanism was attributed to both direct cytotoxic effects on myeloma cells and indirect effects through immune modulation .

Research Findings

Recent studies have expanded our understanding of thalidomide's biological activity:

  • Ubiquitin Ligase Interaction : Thalidomide's binding to CRBN alters substrate specificity for protein degradation, which may vary across species .
  • Cytotoxicity Against Leukemia Cells : Novel derivatives resembling thalidomide were found to selectively target leukemia cells while sparing normal cells, indicating potential for new cancer therapies .

Summary Table

PropertyValue
Molecular FormulaC18H22ClN3O5C_{18}H_{22}ClN_{3}O_{5}
Molecular Weight395.84 g/mol
Mechanism of ActionCRBN-mediated protein degradation
Therapeutic UsesMultiple myeloma, inflammatory diseases
Notable EffectsInhibition of TNF-α, modulation of cytokines

Properties

IUPAC Name

4-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4.ClH/c19-9-2-1-3-10-20-12-6-4-5-11-15(12)18(26)22(17(11)25)13-7-8-14(23)21-16(13)24;/h4-6,13,20H,1-3,7-10,19H2,(H,21,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDRWFHGNHTFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.